

Technical Whitepaper: 5-Methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Methyl-3-nitro-1h-pyrazole

CAS No.: 1048925-02-5; 34334-96-8

Cat. No.: B2449841

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CAS Number: 34334-96-8 (Commercial/General) | Alt CAS: 1048925-02-5 (Specific Tautomer Registry)

Executive Summary

5-Methyl-3-nitro-1H-pyrazole (3-Me-5-NP) represents a class of "energetic heterocycles" that bridge the gap between stable pharmaceutical intermediates and high-performance explosives. Unlike its 4-nitro isomer (which is formed via direct electrophilic substitution), the 3-nitro isomer requires specific synthetic engineering—typically via N-nitro rearrangement or oxidative cyclization. Its amphoteric nature, capable of acting as both a weak acid (NH deprotonation) and a weak base (N-coordination), makes it a versatile ligand for Metal-Organic Frameworks (MOFs) and a precursor for insensitive munitions (IM).

Chemical Identity & Tautomerism

The compound exists in a dynamic equilibrium between two annular tautomers. In solution, the position of the proton (1H vs 2H) and the apparent position of the substituents (3-nitro vs 5-nitro) shift rapidly.

- IUPAC Name: **5-Methyl-3-nitro-1H-pyrazole**^[1]

- Molecular Formula: C

H

N

O

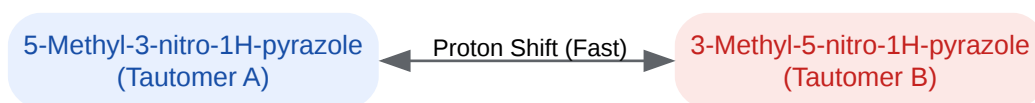
^[2]^[3]^[4]

- Molecular Weight: 127.10 g/mol ^[2]^[3]
- Physical State: Solid (Pale yellow to off-white crystals)
- Density: ~1.43 g/cm

(Predicted)

Tautomeric Equilibrium

The stability of the tautomers is solvent-dependent. In polar aprotic solvents (DMSO, DMF), the equilibrium is influenced by hydrogen bonding capabilities.



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Figure 1: Annular tautomerism of **5-methyl-3-nitro-1H-pyrazole**. Note that CAS 34334-96-8 is often used to refer to the mixture or the generic structure.

Synthesis & Manufacturing Protocols

Direct nitration of 3-methylpyrazole typically yields the 4-nitro isomer due to the electronic directing effects of the pyrazole ring. Accessing the 3-nitro isomer requires indirect methods.

Method A: The N-Nitro Rearrangement (Industrial Standard)

This route utilizes the thermal migration of a nitro group from the pyrazole nitrogen to the carbon at position 3 (or 5).

- **N-Nitration:** 3-Methylpyrazole is reacted with acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) at low temperatures (0–5°C) to form 1-nitro-3-methylpyrazole.
- **Thermal Rearrangement:** The N-nitro intermediate is heated (typically in benzonitrile or anisole at 140–160°C). The nitro group migrates to the adjacent carbon (C5), yielding 5-methyl-3-nitropyrazole.

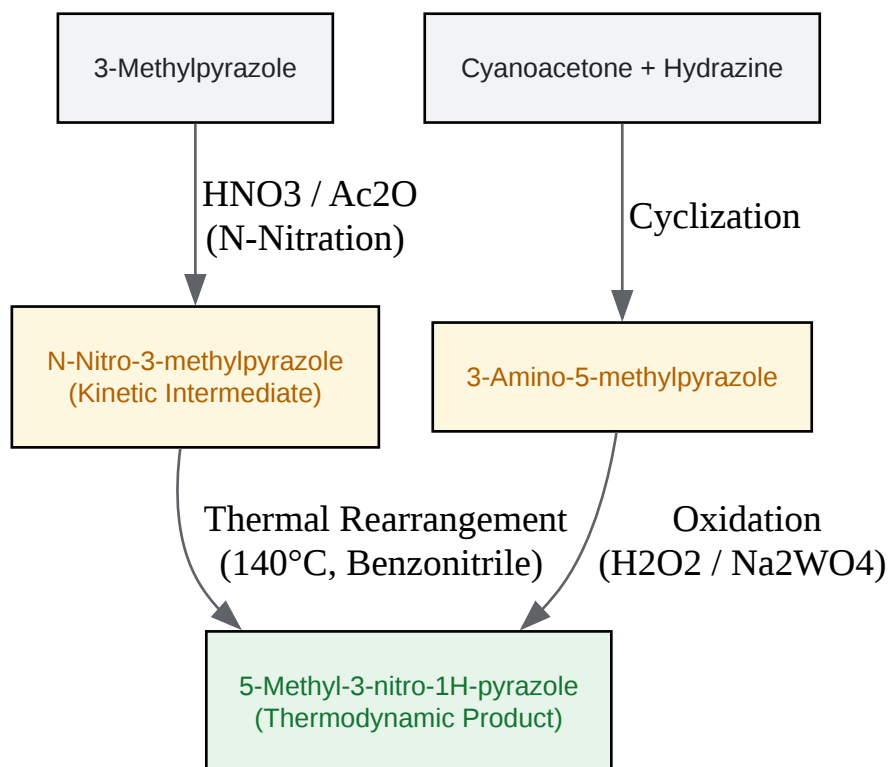
Method B: Oxidative Cyclization (High Purity)

A more regioselective approach involves the oxidation of 3-amino-5-methylpyrazole, which is readily synthesized from cyanoacetone and hydrazine.

Protocol:

- **Precursor Synthesis:** React cyanoacetone with hydrazine hydrate in ethanol (Reflux, 4h). Yields 3-amino-5-methylpyrazole.^{[1][5]}
- **Oxidation:** Dissolve the amine in aqueous H₂SO₄. Add Na₂WO₄ (catalyst) and dropwise addition of 30% H₂O₂ while maintaining temperature <15°C.
- **Workup:** Neutralize with NaHCO₃

, extract with ethyl acetate.



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Figure 2: Two primary synthetic pathways. The Rearrangement route (top) is common for scale-up; the Oxidation route (bottom) offers high regioselectivity.

Reactivity & Functionalization

Reduction to Amines (Drug Discovery)

The nitro group can be reduced to an amine using $\text{Pd/C} + \text{H}$

or Fe/HCl . The resulting 3-amino-5-methylpyrazole is a "privileged scaffold" in kinase inhibitor design (e.g., ITK inhibitors), serving as a hinge-binding motif.

High-Energy Nitration

Further nitration using harsh mixed acids (100% HNO_3

/ Oleum) forces a second nitro group onto the 4-position, yielding 3,4-dinitro-5-methylpyrazole. This compound is a precursor to Trinitropyrazole (TNP) analogs, which are melt-castable

explosives with performance rivaling RDX but with lower sensitivity.

Coordination Chemistry

The acidic proton on N1 allows for the formation of energetic salts (e.g., ammonium, hydrazinium, or hydroxylammonium salts). These salts exhibit high density and positive heats of formation.

Applications

High-Energy Density Materials (HEDMs)

- **Insensitive Munitions:** The methyl group provides steric bulk that disrupts planar stacking slightly compared to unmethylated nitropyrazoles, lowering the melting point and reducing shock sensitivity.
- **Green Primary Explosives:** Copper(II) complexes of 5-methyl-3-nitropyrazole are investigated as lead-free replacements for lead azide in detonators.

Pharmaceutical Intermediates

- **Kinase Inhibitors:** The tautomeric pyrazole NH and the nitro/amine group provide critical hydrogen bond donor/acceptor motifs for ATP-binding pockets.
- **Building Blocks:** Used in the synthesis of pyrazolo[1,5-a]pyrimidines via condensation with 1,3-dicarbonyls.

Safety & Handling (MSDS Highlights)

- **Hazards:** GHS Warning.[6] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- **Energetic Hazard:** While 5-methyl-3-nitropyrazole itself is stable, it is a precursor to explosives. Do not subject to dry grinding with strong oxidizers.
- **Storage:** Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and tautomeric discoloration.

References

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- Pharmaceutical Application:Synthesis of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase.
- Commercial Data:**5-Methyl-3-nitro-1H-pyrazole** Product Data. PubChem CID 135463736. [\[1\] Link](#)

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- To cite this document: BenchChem. [Technical Whitepaper: 5-Methyl-3-nitro-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2449841/docs#technical-whitepaper-5-methyl-3-nitro-1h-pyrazole>]

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